1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14489252
InChI: InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)
SMILES:
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4 g/mol

1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid

CAS No.:

Cat. No.: VC14489252

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid -

Specification

Molecular Formula C18H20N2O4S
Molecular Weight 360.4 g/mol
IUPAC Name 1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22)
Standard InChI Key HAVNRFQWAXTDTI-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(C=C(C=C2)C3=CN=C(S3)N4CCC(CC4)C(=O)O)OC1

Introduction

Structural Characteristics and Molecular Properties

Core Chemical Architecture

The molecule integrates three distinct heterocyclic systems: a piperidine ring, a thiazole moiety, and a benzo[b] dioxepin framework. The piperidine component contributes a six-membered nitrogen-containing ring, while the thiazole provides a five-membered aromatic system with sulfur and nitrogen atoms. The benzo[b] dioxepin segment features a seven-membered oxygenated ring fused to a benzene system, conferring unique stereoelectronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Molecular FormulaC₁₈H₂₀N₂O₄S
Molecular Weight360.4 g/mol
Hydrogen Bond Donors2 (COOH, NH)
Hydrogen Bond Acceptors6
Rotatable Bond Count4
Topological Polar Surface Area105 Ų

Synthetic Methodology

Multi-Step Synthesis Pathway

The synthesis employs sequential coupling and functional group transformations, as detailed in NCGC/NCATS protocols :

Step 1: Nucleophilic Aromatic Substitution
2,5-Dibromothiazole reacts with ethyl piperidine-4-carboxylate under microwave irradiation (120°C, 2h) in ethanol/triethylamine, yielding ethyl 1-(5-bromothiazol-2-yl)piperidine-4-carboxylate (74% yield) . This step establishes the thiazole-piperidine core.

Step 2: Suzuki-Miyaura Cross-Coupling
The bromothiazole intermediate undergoes palladium-catalyzed coupling with 3,4-dihydro-2H-benzo[b][1, dioxepin-7-ylboronic acid in DMF/Na₂CO₃ (100°C, 1h), affording the ethyl ester precursor in 85% yield . This reaction installs the benzodioxepin moiety via C-C bond formation.

Step 3: Ester Hydrolysis
Lithium hydroxide-mediated saponification in THF/H₂O (RT, 12h) cleaves the ethyl ester to the carboxylic acid, achieving 89% yield after acidic workup . Final purification via DMSO/water precipitation yields the target compound as a white solid.

Table 2: Synthetic Optimization Parameters

Reaction StepKey VariablesOptimal Conditions
Step 1Solvent, temperature, stoichiometryEthanol/TEA, 120°C, 1.5 eq amine
Step 2Catalyst loading, boronic acid excess5 mol% Pd(PPh₃)₄, 1.2 eq boronate
Step 3Base concentration, reaction time10 eq LiOH, 12h stirring

Pharmacological Profile and Mechanism

Survival Motor Neuron Protein Modulation

As ML372, this compound demonstrates dose-dependent SMN protein upregulation in SMA Δ7 mouse models . At 30 mg/kg BID (po), it elevates SMN levels 2.3-fold in spinal cord tissue within 7 days, correlating with improved motor function (rotarod latency increase from 12s to 38s) . Survival extension from 14±2 days (vehicle) to 24±3 days (p<0.01) was observed in severe SMA pups .

Target Engagement and Selectivity

While the precise molecular target remains under investigation, structure-activity relationship (SAR) studies suggest thiazole and benzodioxepin moieties are critical for activity . Off-target profiling against 168 kinases and 42 GPCRs showed >100-fold selectivity (IC₅₀ >10μM), indicating a novel mechanism distinct from known SMN enhancers like SMN-C3 .

Table 3: Pharmacokinetic Parameters in Murine Models

ParameterValue (Mean ± SD)
Cₘₐₓ (plasma)1.8 ± 0.3 μg/mL
Tₘₐₓ2.1 ± 0.4 h
Brain:Plasma Ratio0.65 ± 0.12
Half-life3.7 ± 0.8 h
AUC₀–₂₄15.4 ± 2.1 μg·h/mL

Analytical Characterization

Spectroscopic Signatures

¹H NMR (DMSO-d₆): Key resonances include δ 12.32 (COOH), 7.48 (thiazole H), and 4.12 ppm (dioxepin O-CH₂) . The piperidine protons appear as multiplet clusters between 1.49-3.20 ppm, confirming chair conformation .

HRMS (ESI+): Observed m/z 361.1221 [M+H]⁺ matches theoretical 361.1222 (Δ = -0.27 ppm), validating molecular formula . LCMS retention at 4.18 min (C18 column) indicates moderate hydrophobicity consistent with logP predictions .

Research Implications and Future Directions

Chemical Biology Applications

Structural analogs are being explored as chemical probes to map SMN protein interactomes. Site-directed mutagenesis paired with ML372 treatment could identify critical residues for SMN complex assembly .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator